molecular formula C20H14N2O4S B3558750 3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one

3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one

Cat. No.: B3558750
M. Wt: 378.4 g/mol
InChI Key: OXESMAQPQCHXGB-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a chromenone core, and a nitro group, making it a molecule of interest in various fields of scientific research. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenylamine with α-haloketones under basic conditions.

    Coupling with Chromenone: The thiazole derivative is then coupled with a chromenone precursor through a condensation reaction.

    Nitration: The final step involves the nitration of the chromenone-thiazole compound using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and photophysical materials.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine: Shares the thiazole ring and dimethylphenyl group but lacks the chromenone core and nitro group.

    2-Phenyl-benzothiazole: Contains a thiazole ring fused with a benzene ring, exhibiting different biological activities.

Uniqueness

3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one is unique due to its combination of a thiazole ring, chromenone core, and nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-11-3-5-15(12(2)7-11)17-10-27-19(21-17)16-9-13-8-14(22(24)25)4-6-18(13)26-20(16)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXESMAQPQCHXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
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3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
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3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
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3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
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3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
Reactant of Route 6
3-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one

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